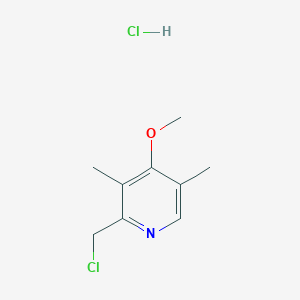
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride
概述
描述
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride is a chemical compound that belongs to the pyridine family. It is characterized by the presence of a chloromethyl group at the second position, a methoxy group at the fourth position, and two methyl groups at the third and fifth positions on the pyridine ring. This compound is often used as an intermediate in organic synthesis and has various applications in the pharmaceutical and chemical industries.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride typically involves the following steps:
Dissolution: 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine is dissolved in toluene.
Addition of Triphosgene: A toluene solution of triphosgene is added dropwise at a temperature range of 0 to 10 degrees Celsius.
Methanol Addition: After the reaction is complete, a small amount of methanol is added dropwise.
Removal of Acidic Gas: Acidic gas is removed under reduced pressure.
Centrifugation and Drying: The reaction mixture is centrifuged and dried to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for high yield, high purity, and minimal waste production. The use of efficient purification methods ensures that the final product meets the required standards for industrial applications .
化学反应分析
Types of Reactions
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other functional groups such as thiols, amines, and phenols.
Oxidation Reactions: The compound can be oxidized to form various derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different products depending on the reagents used
Common Reagents and Conditions
Sodium Methoxide: Used in substitution reactions to replace the chloromethyl group with other functional groups.
Copper(II) Chloride: Used in the formation of complex compounds with the pyridine derivative.
Major Products Formed
Methylsulphinyl Derivatives: Formed by reacting with imidazole-2-thione or pyrimidine-2-thiol.
Copper Complexes: Formed by reacting with copper(II) chloride in methanol.
科学研究应用
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of certain biological pathways and the modulation of cellular functions .
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-3,5-dimethyl-4-ethoxypyridine Hydrochloride: Similar structure but with an ethoxy group instead of a methoxy group.
3,5-Dimethyl-4-methoxy-2-pyridinylmethylthio Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceutical research .
属性
IUPAC Name |
2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-6-5-11-8(4-10)7(2)9(6)12-3;/h5H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJDHJOUOJSJGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470727 | |
| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86604-75-3 | |
| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86604-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086604753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(CHLOROMETHYL)-3,5-DIMETHYL-4-METHOXYPYRIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNE3843NE3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride in pharmaceutical synthesis?
A: This compound serves as a key building block in synthesizing proton pump inhibitors, notably omeprazole and esomeprazole. It reacts with substituted benzimidazoles to form the core structure of these drugs. [, , ] You can find more details in these papers: , , .
Q2: Are there different crystalline forms of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride, and do they impact the synthesis of pharmaceuticals?
A: Yes, researchers have developed methods to synthesize both monocrystalline and polycrystalline forms of this compound. [] The choice of crystal form can influence the yield and purity of omeprazole during its production. The monocrystalline form is particularly beneficial for developing high-purity omeprazole. [] Read more about the crystallization methods in this paper: .
Q3: What are the common synthetic routes for producing 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride?
A: A prevalent approach starts with 2,3,5-trimethylpyridine, which undergoes a series of reactions including N-oxidation, nitration, methoxylation, acylation, hydrolysis, and chlorination to ultimately yield 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride. [, ] Detailed synthesis steps and yields are elaborated in these papers: and .
Q4: Beyond pharmaceuticals, has 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride been explored in other research areas?
A: Interestingly, researchers have used this compound to synthesize a novel N,N',S-donor ligand. This ligand was then employed to create various copper(I) complexes, some structurally similar to the copper thionein core. These complexes have potential applications in fields studying metal-protein interactions and bioinorganic chemistry. [] This research is further detailed in: .
Q5: Has 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride been used in developing other pharmaceutical compounds?
A: Yes, this compound has proven valuable in synthesizing 4-Methyl-2-[(3,5-dimethyl-4-methoxy-2-pyridine)methylmercapto]-pyrimidine. [] This pyrimidine derivative could potentially be explored for its own pharmaceutical properties. Learn more about its synthesis and analysis in: .
Q6: Are there any challenges associated with using 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride in pharmaceutical synthesis?
A: One challenge is the potential formation of regioisomeric impurities during reactions. For instance, when reacting with 6-chloro-9H-purin-2-amine, N7 benzylation can occur, leading to impurities that need to be removed. [] This highlights the importance of controlled reaction conditions and purification methods in pharmaceutical synthesis using this compound. This challenge is addressed in the context of large-scale production in this paper: .
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

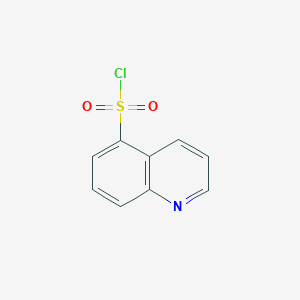
![4-[[(1R)-3-(4-Morpholinyl)-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide](/img/structure/B30737.png)


![N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole](/img/structure/B30743.png)
![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)
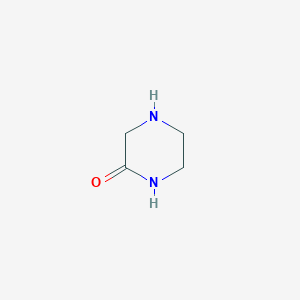
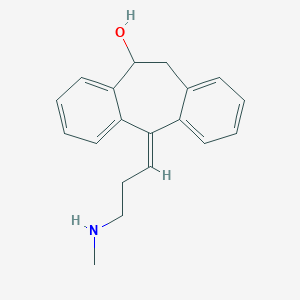
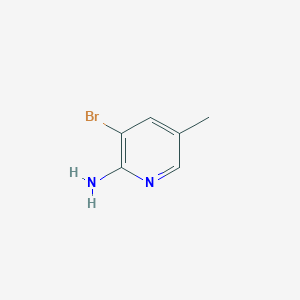
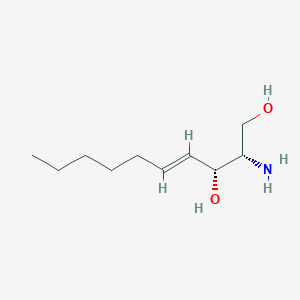

![5-[[1-[[1-[[1-[(4-Methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B30769.png)

